Pan-DAPK Isoform Coverage: DAPK1, DAPK2, and DAPK3 Inhibition Profile Compared to HS38
DAPK inhibitor 13 (TC-DAPK 6) inhibits all three major DAPK family members: DAPK1 (82% inhibition at 10 µM, IC50 = 69 nM), DAPK2 (~40% inhibition at 10 µM), and DAPK3 (98% inhibition at 10 µM, IC50 = 225 nM) [1]. In contrast, the alternative inhibitor HS38 shows no reported activity against DAPK2 and exhibits a less potent IC50 of 200 nM for DAPK1, with off-target PIM3 inhibition at the same concentration .
| Evidence Dimension | DAPK isoform coverage and potency |
|---|---|
| Target Compound Data | DAPK1 IC50 = 69 nM (82% @ 10 µM); DAPK3 IC50 = 225 nM (98% @ 10 µM); DAPK2 ~40% @ 10 µM |
| Comparator Or Baseline | HS38: DAPK1 IC50 = 200 nM; DAPK3 Kd = 280 nM; DAPK2 activity not reported; PIM3 IC50 = 200 nM |
| Quantified Difference | DAPK inhibitor 13 exhibits ~2.9-fold greater potency on DAPK1 and unique DAPK2 coverage absent in HS38 |
| Conditions | In vitro kinase assays with 10 µM ATP |
Why This Matters
This differential isoform coverage is critical for studies requiring simultaneous inhibition of all three DAPK family members without confounding PIM3 activity.
- [1] IUPHAR/BPS Guide to Pharmacology. DAPK inhibitor 13 ligand page. Ligand ID: 9422. View Source
